molecular formula C9H6ClF3O3 B8424665 3-(2-Chloro-1,1,2-trifluoroethoxy)benzoic acid

3-(2-Chloro-1,1,2-trifluoroethoxy)benzoic acid

Cat. No. B8424665
M. Wt: 254.59 g/mol
InChI Key: GUAWMPQEUFAOQK-UHFFFAOYSA-N
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Patent
US04315766

Procedure details

40 Parts by weight of methyl 3-(1',1',2'-trifluoro-2'-chloroethoxy)-benzoate, in a mixture of 8.4 parts by weight of potassium hydroxide, 100 parts by weight of water and 5 parts by weight of tetrahydrofuran, are stirred for 15 minutes at 95° C. The resulting solution is acidified with concentrated hydrochloric acid and the precipitate formed is filtered off and dried; 35 parts of 3-(1',1',2'-trifluoro-2'-chloroethoxy)benzoic acid of melting point 79°-85° C. are obtained.
Name
methyl 3-(1',1',2'-trifluoro-2'-chloroethoxy)-benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:17])([O:6][C:7]1[CH:8]=[C:9]([CH:14]=[CH:15][CH:16]=1)[C:10]([O:12]C)=[O:11])[CH:3]([F:5])[Cl:4].[OH-].[K+].O.Cl>O1CCCC1>[F:1][C:2]([F:17])([O:6][C:7]1[CH:8]=[C:9]([CH:14]=[CH:15][CH:16]=1)[C:10]([OH:12])=[O:11])[CH:3]([F:5])[Cl:4] |f:1.2|

Inputs

Step One
Name
methyl 3-(1',1',2'-trifluoro-2'-chloroethoxy)-benzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(Cl)F)(OC=1C=C(C(=O)OC)C=CC1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
are stirred for 15 minutes at 95° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC(C(Cl)F)(OC=1C=C(C(=O)O)C=CC1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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